2-Methylimidazo[1,2-a]pyrazin-3-amine
Overview
Description
2-Methylimidazo[1,2-a]pyrazin-3-amine is a compound that has been shown to possess a broad range of biological activity . It is an important fused bicyclic 5,6 heterocycle . The CAS number for this compound is 33668-80-3 .
Synthesis Analysis
The synthesis of this compound involves the reaction of 2-amino-1-propargylpyridinium and 2-amino-1-(2-bromoallyl)pyridinium bromides with sodium methoxide . This leads to the formation of 2-methylimidazo[1,2-a]pyridine .Molecular Structure Analysis
The molecular structure of this compound has been confirmed by 1H and 13C NMR, and mass spectra . The InChI code for this compound is 1S/C7H7N3/c1-6-5-10-3-2-8-4-7(10)9-6/h2-5H,1H3 .Chemical Reactions Analysis
This compound reacts with bromine and iodine, providing 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides . The structure of these trihalides was confirmed by X-ray structural analysis .Physical and Chemical Properties Analysis
The molecular weight of this compound is 133.15 . It is an off-white solid with a melting point of 70–75°C .Scientific Research Applications
Heterocyclic Amine Formation in Cooked Meats
Research has indicated that heterocyclic amines (HAs), including compounds structurally similar to 2-Methylimidazo[1,2-a]pyrazin-3-amine, are formed in meats cooked at high temperatures. These compounds, such as 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), have been investigated for their potential etiological role in human cancers due to their formation during the cooking process and their subsequent metabolic activation in the human body. The studies suggest that dietary exposure to HAs could influence cancer risk, particularly breast and colorectal cancers, due to the DNA adducts they form in the body. This highlights the relevance of understanding the formation and biological impact of such compounds in dietary cancer risk assessment (Snyderwine, 1994); (Martínez Góngora et al., 2018).
Pyrazolo[1,5-a]pyrimidine Scaffold in Drug Discovery
Pyrazolo[1,5-a]pyrimidine scaffolds, structurally related to this compound, have garnered attention in medicinal chemistry for their wide range of therapeutic properties. These include anticancer, anti-infectious, anti-inflammatory activities, and their role as CNS agents and CRF1 antagonists. The structure-activity relationship (SAR) studies of these compounds provide a fertile ground for the development of novel drug candidates, highlighting the scaffold's versatility and potential in drug discovery (Cherukupalli et al., 2017).
Chemistry and Properties of Benzimidazole and Benzthiazole Derivatives
The chemistry of compounds containing pyridine-bis(benzimidazole) and pyridine-bis(benzthiazole), which share structural features with this compound, has been extensively reviewed. These studies encompass the synthesis, properties, and potential applications of these compounds, including their biological and electrochemical activities. The insights gained from these reviews can help identify new research avenues and applications for similar heterocyclic compounds in various scientific fields (Boča et al., 2011).
Role in Microwave-Assisted Synthesis of Functional Resins
Microwave-assisted synthesis, involving compounds structurally akin to this compound, has been explored for the production of functional resins. These resins show significant sorption capacities for various ions, demonstrating the method's efficiency and the potential for resource-saving in the process. This application underscores the utility of microwave-assisted synthesis in creating functional materials for environmental and analytical applications (Cyganowski & Jermakowicz-Bartkowiak, 2018).
Impact on Food Toxicant Formation and Elimination
This compound-related compounds, such as PhIP, are studied for their formation during food processing and their potential as food toxicants. The role of lipid oxidation and Maillard reactions in both the production and elimination of these compounds during cooking has been highlighted. Understanding the pathways of their formation and fate can inform strategies to minimize exposure to such potential carcinogens in the diet (Zamora & Hidalgo, 2015).
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridine derivatives, a closely related class of compounds, have been shown to possess a broad range of biological activity . They have been used in the treatment of various conditions such as insomnia and brain dysfunctions .
Mode of Action
It’s known that 2-methylimidazo[1,2-a]pyridine, a similar compound, reacts with bromine and iodine, providing 3-halo-2-methyl-1h-imidazo[1,2-a]pyridinium trihalides .
Biochemical Pathways
Imidazo[1,2-a]pyridine derivatives have been characterized with regard to a broad spectrum of biological effects, suggesting they may interact with multiple biochemical pathways .
Result of Action
3-bromo-2-methyl-1h-imidazo[1,2-a]pyridinium bromide, a related compound, has shown antimicrobial properties against staphylococcus aureus .
Future Directions
Imidazo[1,2-a]pyridine derivatives, such as 2-Methylimidazo[1,2-a]pyrazin-3-amine, have been recognized as a “drug prejudice” scaffold for their wide range of applications in medicinal chemistry . They are being critically reviewed for their development based on the structure–activity relationship, mode-of-action, and various scaffold hopping strategies . This is identified as a renaissance era of TB drug discovery research .
Biochemical Analysis
Biochemical Properties
It is known that imidazo[1,2-a]pyridines, the class of compounds to which it belongs, can undergo various radical reactions for direct functionalization . These reactions can involve transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Cellular Effects
Related compounds have shown a broad range of biological effects, including antimicrobial properties . For instance, 3-bromo-2-methyl-1H-imidazo[1,2-a]pyridinium bromide, a derivative of 2-methylimidazo[1,2-a]pyridine, has shown antimicrobial properties against Staphylococcus aureus .
Molecular Mechanism
It is known that the compound can react with bromine and iodine, leading to the formation of 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides .
Metabolic Pathways
Imidazo[1,2-a]pyridines, the class of compounds to which it belongs, are known to be involved in a wide range of biological activities .
Properties
IUPAC Name |
2-methylimidazo[1,2-a]pyrazin-3-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4/c1-5-7(8)11-3-2-9-4-6(11)10-5/h2-4H,8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTJRPACSRGTESK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CN=CC2=N1)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20717365 | |
Record name | 2-Methylimidazo[1,2-a]pyrazin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20717365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27955-52-8 | |
Record name | 2-Methylimidazo[1,2-a]pyrazin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20717365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methylimidazo[1,2-a]pyrazin-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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